3-((6-methoxypyrazin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
3-(6-methoxypyrazin-2-yl)oxy-N-thiophen-2-ylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-21-12-8-16-9-13(17-12)22-11-4-2-6-19(10-11)15(20)18-14-5-3-7-23-14/h3,5,7-9,11H,2,4,6,10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNALAGSFQOUSHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)OC2CCCN(C2)C(=O)NC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-((6-methoxypyrazin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide is a complex organic compound notable for its potential biological activities. This compound features a piperidine ring, a methoxypyrazine moiety, and a thiophene group, which contribute to its pharmacological properties. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and drug development.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of 305.35 g/mol. The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the thiophene group may enhance lipophilicity, facilitating cell membrane penetration and interaction with intracellular targets. The methoxypyrazine moiety is believed to play a role in modulating various signaling pathways, potentially influencing cellular responses.
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antitumor Activity : Compounds featuring piperidine and pyrazine rings have shown promise in inhibiting tumor growth in various cancer models.
- Antimicrobial Properties : The presence of the thiophene group is associated with enhanced antimicrobial activity against certain pathogens.
- Neurological Effects : Some derivatives have been studied for their effects on neurotransmitter systems, suggesting potential applications in treating neurological disorders.
Case Studies
- Antitumor Efficacy : A study investigated the antitumor effects of related compounds in vitro, demonstrating significant cytotoxicity against various cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest.
- Antimicrobial Testing : Another research focused on the antimicrobial properties of thiophene-containing compounds. Results indicated that these compounds exhibited significant activity against Gram-positive bacteria, suggesting their potential as new antibiotics.
- Neuropharmacological Evaluation : In vivo studies assessed the impact of similar piperidine derivatives on behavior in rodent models, revealing anxiolytic and antidepressant-like effects.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Key Structural Analogs
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Substituent Effects on Activity
- Methoxy vs. Halogen Substituents :
The methoxy group in the target compound may enhance lipophilicity compared to halogenated analogs like BK66808 (fluoro) or the chlorophenyl derivative in . Halogenated compounds often exhibit stronger antibacterial activity due to improved membrane penetration and electrophilic interactions , while methoxy groups could favor metabolic stability or reduce cytotoxicity . - Pyrazine vs. Pyridazine/Pyrimidine :
Pyrazine (nitrogens at 1,4 positions) differs from pyridazine (1,2) and pyrimidine (1,3). Rédafamdastat (pyridazine-based) inhibits FAAH, suggesting nitrogen positioning critically affects enzyme binding . The target compound’s pyrazine may offer distinct electronic properties for alternative targets. - Thiophene Role : Thiophene-2-yl groups are recurrent in active compounds (e.g., ), likely contributing to π-π stacking or hydrophobic interactions in target binding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
